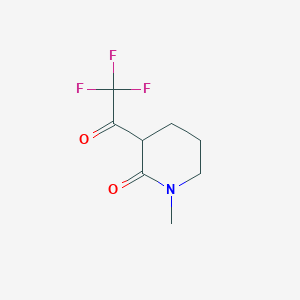
3-(4-甲苯基)-3-(三氟甲基)二氮杂环丁烷
描述
3-(4-Tolyl)-3-(trifluoromethyl)diazirine is a compound that has been studied for its potential as a carbon radical trap and as a photoactivated "linker" molecule for surface modification of graphitic materials and carbon nanotubes. It is part of the diazirine chemical family, which are known for their utility in photoaffinity labeling due to their ability to generate carbenes upon photolysis .
Synthesis Analysis
The synthesis of diazirines, including 3-(trifluoromethyl)-3-phenyldiazirine derivatives, has been explored through various methods. One approach involves the reaction of O-tosyloxime with different amines to obtain functionally substituted diaziridines. An alternative one-pot synthesis from tosyloxime derivatives has also been developed, which includes a novel deproton
科学研究应用
光解和光插入过程
3-(4-甲苯基)-3-(三氟甲基)二氮杂环丁烷用于光解研究,揭示了其作为单线态卡宾中间体的潜力。例如,它在苯、甲醇和其他溶剂存在下光解,产生与单线态卡宾形成一致的光产物。在二乙胺的情况下,它产生了一种特定的加合物,该加合物在随后的碱催化消除和水解后,逆转了光插入过程。这种现象表明了其在生物系统中获取一级序列数据的用途受到限制(Platz等人,1991年)。
碳材料的表面改性
3-芳基-3-(三氟甲基)二氮杂环丁烷,包括3-(4-甲苯基)-3-(三氟甲基)二氮杂环丁烷,已被证明可有效地对石墨碳和碳纳米管进行共价表面改性。这些化合物作为光活化卡宾前体,允许将各种化学物质附着到碳表面。该应用在材料科学中很重要,特别是对于碳基材料的功能化(Lawrence等人,2011年)。
在光亲和探针中的应用
3-(4-甲苯基)-3-(三氟甲基)二氮杂环丁烷的化学结构使其适合掺入肽光亲和试剂中。它在光解时形成卡宾的能力使其可用于研究分子相互作用,特别是在生物系统的背景下。该应用在生物化学和分子生物学中对于探测分子水平的相互作用非常重要(Shih和Bayley,1985年)。
光化学环丙烷化
二氮杂环丁烷,包括3-(4-甲苯基)-3-(三氟甲基)二氮杂环丁烷,用于炔烃的环丙烷化反应。使用LED在连续流动中进行的这一过程突出了二氮杂环丁烷在合成有机化学中的效率。此类应用对于开发新的合成方法和化合物很重要(Tanbouza等人,2021年)。
用于表面糖工程的糖基芳基二氮杂环丁烷的合成
在表面糖工程领域,二氮杂环丁烷用于合成糖基芳基二氮杂环丁烷,然后将其用于用碳水化合物对表面进行功能化。该应用在生物传感、细胞引导和生物医学应用中尤为相关,展示了二氮杂环丁烷在生物化学和材料科学研究中的多功能性(Chevolot等人,1999年)。
属性
IUPAC Name |
3-(4-methylphenyl)-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-6-2-4-7(5-3-6)8(13-14-8)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEBDXPEMDZNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236598 | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
CAS RN |
87736-85-4 | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087736854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Tolyl)-3-(trifluoromethyl)diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



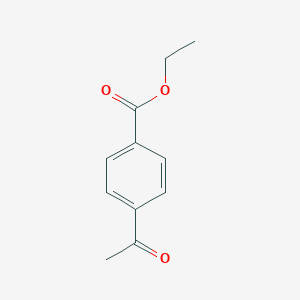



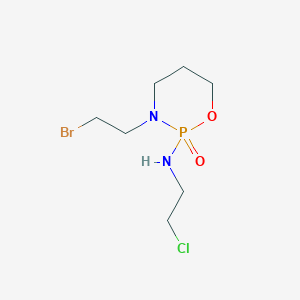
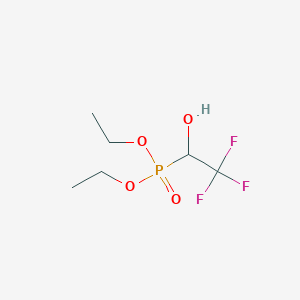

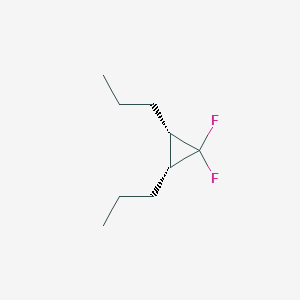
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)




